molecular formula C5H7NO4 B1601716 (2-Oxo-1,3-oxazolidin-3-yl)acetic acid CAS No. 75125-23-4

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid

Cat. No. B1601716
CAS RN: 75125-23-4
M. Wt: 145.11 g/mol
InChI Key: VJVCFQBYLWXKHP-UHFFFAOYSA-N
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Patent
US07790747B2

Procedure details

To a solution of 3-(2-hydroxy-ethyl)-oxazolidin-2-one (0.575 g, 4.38 mmol) in acetone (40 ml) was added 15% aqueous sodium bicarbonate (12 ml) to give a white slurry, which was then cooled to 0° C. (JOC 2003, 68, 4999-5001). Sodium bromide (0.090 g, 0.88 mmol) and TEMPO (0.014 g, 0.09 mmol) were added and the resulting mixture was stirred for 10 minutes followed by the addition of trichloroisocyanuric acid (2.03 g, 8.76 mmol) in four equal portions added every five minutes. The pale yellow slurry was warmed to 25° C. and stirred for an additional 12 hours to yield a yellow solution. Iso-propanol (3 ml) was added and the mixture was stirred for 45 minutes to give a white slurry, which was filtered through a Celite® cake. The filtrate was concentrated in vacuo, quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (30 ml). The aqueous phase was acidified with 4N HCl until pH ˜2 and then put on for continuous extraction with methylene chloride (˜100 ml) for 16 hours. The organic extract was dried over sodium sulfate, filtered and concentrated in vacuo to yield (2-oxo-oxazolidin-3-yl)-acetic acid (0.445 g, 70%) as a pale yellow solid.
Quantity
0.575 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Name
Quantity
0.014 g
Type
catalyst
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][O:6][C:5]1=[O:9].C(=O)(O)[O-:11].[Na+].[Br-].[Na+].ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O>CC(C)=O.CC1(C)N([O])C(C)(C)CCC1.C(O)(C)C>[O:9]=[C:5]1[N:4]([CH2:3][C:2]([OH:11])=[O:1])[CH2:8][CH2:7][O:6]1 |f:1.2,3.4,^1:36|

Inputs

Step One
Name
Quantity
0.575 g
Type
reactant
Smiles
OCCN1C(OCC1)=O
Name
Quantity
12 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.09 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
0.014 g
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Three
Name
Quantity
2.03 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a white slurry, which
ADDITION
Type
ADDITION
Details
added every five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The pale yellow slurry was warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to yield a yellow solution
STIRRING
Type
STIRRING
Details
the mixture was stirred for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to give a white slurry, which
FILTRATION
Type
FILTRATION
Details
was filtered through a Celite® cake
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 ml)
EXTRACTION
Type
EXTRACTION
Details
put on for continuous extraction with methylene chloride (˜100 ml) for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1OCCN1CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.445 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.